molecular formula C6H14ClNOS B15071117 N-(2-chloroethyl)-2-methylpropane-2-sulfinamide

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15071117
M. Wt: 183.70 g/mol
InChI Key: CEYQJSNCWIIRKV-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide is an organic compound that contains a sulfinamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-chloroethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The sulfinamide group can be oxidized to sulfonamide under the influence of strong oxidizing agents.

    Reduction Reactions: The sulfinamide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMS

Properties

Molecular Formula

C6H14ClNOS

Molecular Weight

183.70 g/mol

IUPAC Name

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C6H14ClNOS/c1-6(2,3)10(9)8-5-4-7/h8H,4-5H2,1-3H3

InChI Key

CEYQJSNCWIIRKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NCCCl

Origin of Product

United States

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